2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide
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Overview
Description
2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its fluorescent properties, making it useful in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide typically involves the reaction of piperazine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker for certain biological activities.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, leading to fluorescence. The compound’s nitrobenzoxadiazole moiety is responsible for its fluorescent properties, which are activated upon binding to target molecules. This interaction allows researchers to track and visualize the compound’s distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): A fluorescent glucose analog used in glucose uptake studies.
7-Nitrobenz-2-oxa-1,3-diazol-4-yl phosphatidylcholine (NBD-PC): A fluorescent lipid analog used in membrane studies.
N-(7-Nitrobenzofurazan-4-yl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (NBD-PE): A fluorescent phospholipid analog used in lipid metabolism studies.
Uniqueness
2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide is unique due to its specific piperazine and acetamide moieties, which confer distinct chemical and biological properties. Its combination of fluorescence and specific functional groups makes it particularly useful in applications requiring precise molecular tracking and imaging.
Properties
Molecular Formula |
C12H14N6O4 |
---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C12H14N6O4/c13-10(19)7-16-3-5-17(6-4-16)8-1-2-9(18(20)21)12-11(8)14-22-15-12/h1-2H,3-7H2,(H2,13,19) |
InChI Key |
CGDLZTOFJDYXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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